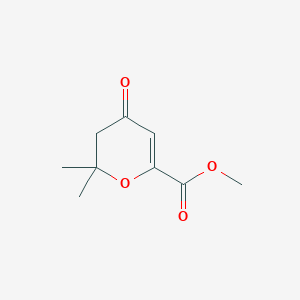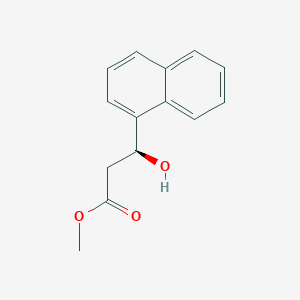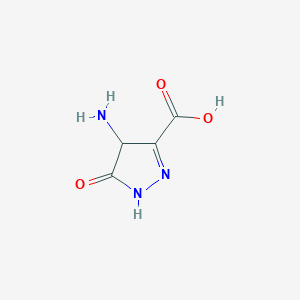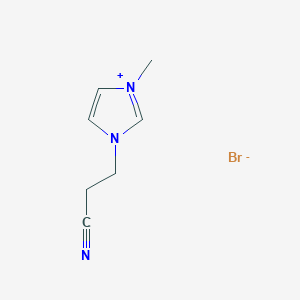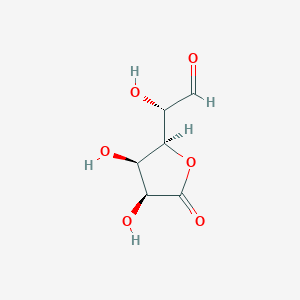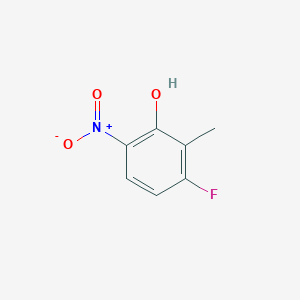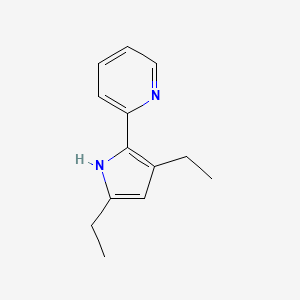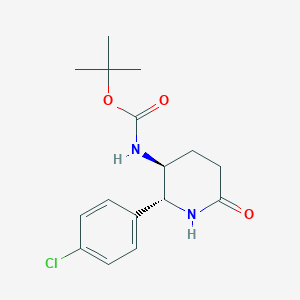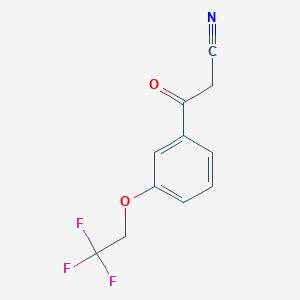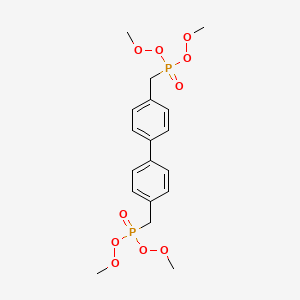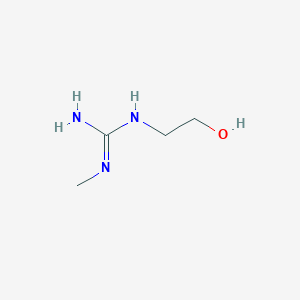
2-(3-Methylguanidino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-methylguanidine is an organic compound that features a guanidine group substituted with a hydroxyethyl and a methyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylguanidine typically involves the reaction of 3-methylguanidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Step 1: 3-methylguanidine is dissolved in an appropriate solvent, such as water or ethanol.
Step 2: Ethylene oxide is slowly added to the solution while maintaining a low temperature to control the reaction rate.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.
Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Hydroxyethyl)-3-methylguanidine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-methylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group allows for hydrogen bonding and other interactions with biological molecules, while the guanidine group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: A similar compound with an imidazolium ring instead of a guanidine group.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Features two hydroxyethyl groups and an imidazolium ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Contains a butyl group and multiple methyl groups on an imidazolium ring.
Uniqueness: 1-(2-Hydroxyethyl)-3-methylguanidine is unique due to its guanidine core, which imparts distinct chemical and biological properties compared to imidazolium-based compounds
Propiedades
Fórmula molecular |
C4H11N3O |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-2-methylguanidine |
InChI |
InChI=1S/C4H11N3O/c1-6-4(5)7-2-3-8/h8H,2-3H2,1H3,(H3,5,6,7) |
Clave InChI |
UENIKOYTDINDDE-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

